Predicted Oral Bioavailability: Benzofuran-4-ol vs. Benzofuran-5-ol
Computational ADMET predictions indicate that benzofuran-4-ol exhibits a higher probability of human oral bioavailability compared to its 5-hydroxy positional isomer. The hydroxyl group at the 4-position results in a more favorable balance of lipophilicity and polarity for passive absorption [1].
| Evidence Dimension | Human Oral Bioavailability (Probability) |
|---|---|
| Target Compound Data | + (62.86%) |
| Comparator Or Baseline | Benzofuran-5-ol: - (54.29%) |
| Quantified Difference | Δ = +8.57% |
| Conditions | In silico prediction via admetSAR 2 |
Why This Matters
Higher predicted oral bioavailability suggests benzofuran-4-ol is a more promising starting point for developing orally administered drug candidates, reducing early attrition in lead optimization.
- [1] Plantaedb. 4-Benzofuranol. ADMET Properties (via admetSAR 2). Accessed 2026. View Source
